molecular formula C10H10N2O6S B1278303 N-Allyloxycarbonyl-2-nitrobenzenesulfonamide CAS No. 90916-29-3

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide

Cat. No.: B1278303
CAS No.: 90916-29-3
M. Wt: 286.26 g/mol
InChI Key: CRGOQFIAULBODK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide, also known as N-Alloc-2-nitrobenzenesulfonamide , is a synthetic reagent used in the formation of C-X (Non-Halogen) bonds and amination . The primary targets of this compound are primary and secondary amines .

Mode of Action

The compound acts as a protective group for amines during synthesis . It interacts with its targets (amines) by forming a covalent bond, thereby protecting the amines from unwanted reactions during the synthesis process .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of primary and secondary amines , which are involved in various biochemical pathways, including protein synthesis and neurotransmitter regulation.

Result of Action

The primary result of this compound’s action is the successful synthesis of primary and secondary amines . These amines, once synthesized, can be used in the production of various compounds, including proteins and neurotransmitters.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is soluble in methanol , suggesting that the presence of methanol can enhance its reactivity. Additionally, the compound has a melting point of 103.0 to 107.0 °C , indicating that temperature can affect its physical state and potentially its reactivity.

Biochemical Analysis

Biochemical Properties

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the synthesis of primary amines. It interacts with enzymes such as sulfonamides and carbamates, facilitating the formation of N-Boc-, N-Alloc-, and N-Cbz-protected primary amines . These interactions are crucial for various biochemical processes, including the synthesis of complex organic molecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For example, it can act as a sulfonylation reagent, modifying the activity of target proteins and enzymes . These interactions are essential for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of this compound can cause toxic or adverse effects, highlighting the importance of dosage optimization in research studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in sulfonylation reactions is particularly noteworthy, as it can modify the activity of metabolic enzymes and influence the overall metabolic state of cells . Understanding these pathways is crucial for elucidating the compound’s biochemical and cellular effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are critical for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with target biomolecules and its overall biochemical and cellular effects.

Preparation Methods

The synthesis of N-Allyloxycarbonyl-2-nitrobenzenesulfonamide involves the reaction of 2-nitrobenzenesulfonamide with allyl chloroformate under basic conditions. The reaction typically takes place in a solvent such as methanol, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide can be compared with other similar compounds such as:

    N-Boc-2-nitrobenzenesulfonamide: Similar protecting group but with a tert-butoxycarbonyl group instead of an allyloxycarbonyl group.

    N-Cbz-2-nitrobenzenesulfonamide: Uses a benzyloxycarbonyl group as the protecting group.

    N-Fmoc-2-nitrobenzenesulfonamide: Uses a fluorenylmethyloxycarbonyl group as the protecting group.

The uniqueness of this compound lies in its specific protecting group, which offers different reactivity and selectivity compared to other protecting groups.

Properties

IUPAC Name

prop-2-enyl N-(2-nitrophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6S/c1-2-7-18-10(13)11-19(16,17)9-6-4-3-5-8(9)12(14)15/h2-6H,1,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGOQFIAULBODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452741
Record name N-Allyloxycarbonyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90916-29-3
Record name N-Allyloxycarbonyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allyloxycarbonyl-2-nitrobenzenesulfonamide
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